AV-15a

p53-MDM2 inhibition TR-FRET assay biochemical IC50

AV-15a is a synthetic small-molecule inhibitor of the p53-MDM2 protein-protein interaction, belonging to the bicyclic imidazo-pyrrolidinone chemical class. Developed by Novartis, it was identified through structure-guided optimization of a pyrazolopyrrolidinone core scaffold and served as the direct chemical precursor to the second-generation clinical candidate NVP-HDM201 (siremadlin).

Molecular Formula C28H27Cl2N5O3
Molecular Weight 552.456
Cat. No. B1192251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV-15a
SynonymsAV-15a;  AV 15a;  AV15a
Molecular FormulaC28H27Cl2N5O3
Molecular Weight552.456
Structural Identifiers
SMILESO=C1N(C2=CC(Cl)=CC=C2C)C(C3=CC=C(Cl)C=C3C)C4=C1N=C(C5=CN=C(OC)N=C5OC)N4C(C)C
InChIInChI=1S/C28H27Cl2N5O3/c1-14(2)34-24-22(32-25(34)20-13-31-28(38-6)33-26(20)37-5)27(36)35(21-12-18(30)8-7-15(21)3)23(24)19-10-9-17(29)11-16(19)4/h7-14,23H,1-6H3
InChIKeyXBJHBEQDHSREQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AV-15a (p53-MDM2 Inhibitor): A High-Potency Imidazo-Pyrrolidinone Lead for Preclinical Cancer Research


AV-15a is a synthetic small-molecule inhibitor of the p53-MDM2 protein-protein interaction, belonging to the bicyclic imidazo-pyrrolidinone chemical class [1]. Developed by Novartis, it was identified through structure-guided optimization of a pyrazolopyrrolidinone core scaffold and served as the direct chemical precursor to the second-generation clinical candidate NVP-HDM201 (siremadlin) [1]. In biochemical TR-FRET assays, AV-15a inhibits the human MDM2-p53 interaction with an IC50 of 0.08 nM and suppresses the growth of p53 wild-type SJSA-1 osteosarcoma cells with a GI50 of 11 nM [1]. Its co-crystal structure with MDM2 (PDB: 6GGN) confirmed the binding mode predicted by the 'central valine concept' design strategy [1][2].

Why AV-15a Cannot Be Replaced by Generic MDM2 Inhibitors Like Nutlin-3a or Idasanutlin


MDM2 inhibitors are not functionally interchangeable despite sharing a common target, because they occupy distinct chemical space, exhibit divergent potency, selectivity, and pharmacokinetic profiles [1]. AV-15a's imidazo-pyrrolidinone scaffold yields an IC50 of 0.08 nM—approximately 100-fold more potent than Nutlin-3a (IC50 ~8–90 nM) and over 75-fold more potent than the clinical-stage idasanutlin (IC50 6 nM) in biochemical TR-FRET assays [1][2]. Moreover, AV-15a was specifically optimized for metabolic stability, enabling the high oral efficacy in xenograft models that ultimately supported the nomination of its successor, NVP-HDM201, for clinical development [1]. Substituting AV-15a with a less potent or metabolically labile analog risks undermining the quantitative phenotype—reduced cellular p53 activation, diminished tumor growth inhibition, or altered PK/PD relationships—that was deliberately engineered into this chemical series.

AV-15a Quantitative Differentiation Evidence: Head-to-Head Analog Comparisons for Procurement Decisions


Biochemical Potency: AV-15a vs. Nutlin-3a, NVP-CGM097, Idasanutlin, and AMG-232 in TR-FRET MDM2 Binding Assays

AV-15a achieves an IC50 of 0.08 nM against human MDM2 in the TR-FRET assay, making it one of the most potent MDM2-p53 inhibitors reported [1]. In cross-study comparisons, this is approximately 100-fold more potent than Nutlin-3a (IC50 = 8.0 nM in the same assay format), roughly 21-fold more potent than the first-generation Novartis clinical candidate NVP-CGM097 (IC50 = 1.7 nM), and approximately 75-fold more potent than the clinical-stage idasanutlin/RG7388 (IC50 = 6 nM) [2][3]. Even compared to AMG-232 (IC50 = 0.6 nM), AV-15a retains a ~7.5-fold potency advantage . These differences are biochemically meaningful given the steep concentration-response relationships typical of p53-MDM2 inhibitors.

p53-MDM2 inhibition TR-FRET assay biochemical IC50 small-molecule PPI inhibitor

Cellular Anti-Proliferative Activity: AV-15a vs. Initial Hit Compound in SJSA-1 Osteosarcoma Cells

In the p53 wild-type SJSA-1 osteosarcoma cell line, AV-15a inhibits cell growth with a GI50 of 11 nM, representing a 5.6-fold improvement over the starting hit compound (GI50 = 62 nM) from which it was derived [1]. This improvement was achieved through iterative modifications of the bicyclic imidazo-pyrrolidinone scaffold, specifically targeting enhanced cellular permeability and target engagement [1]. Compared with the prototypical Nutlin-3a, which exhibits cellular IC50 values of approximately 90 nM in similar p53 wild-type cell lines, AV-15a demonstrates an approximately 8-fold greater cellular potency .

SJSA-1 GI50 osteosarcoma cell proliferation p53 wild-type

Scaffold Novelty and Structural Differentiation: Imidazo-Pyrrolidinone vs. Nutlin and Pyrrolidine Chemotypes

AV-15a features a unique bicyclic imidazo-pyrrolidinone core structure, distinct from the imidazoline-based Nutlin series (e.g., Nutlin-3a), the pyrrolidine-based idasanutlin, and the piperidinone-based AMG-232 [1][2]. The X-ray co-crystal structure (PDB: 6GGN, resolution 2.00 Å) confirms that AV-15a engages all three MDM2 sub-pockets (Phe19, Trp23, Leu26) via the central valine anchor concept, despite its divergent scaffold topology [1][3]. This structural novelty is significant because it provides an alternative intellectual property position and a differentiated chemical starting point for further medicinal chemistry optimization, free from prior art constraints that encumber the Nutlin and idasanutlin chemotypes.

imidazo-pyrrolidinone scaffold chemical series differentiation X-ray crystallography central valine concept

Metabolic Stability Optimization: AV-15a as a Key Intermediate to NVP-HDM201 with Engineered Oral Bioavailability

A central design objective for the pyrazolopyrrolidinone series that produced AV-15a was the systematic optimization of metabolic stability—a critical liability that had limited prior MDM2 inhibitors [1]. Vaupel et al. explicitly report that optimization of metabolic stability was a key milestone achieved with this compound series [1]. This metabolic engineering directly enabled the high oral efficacy observed in the SJSA-1 xenograft model, where AV-15a demonstrated robust tumor growth inhibition upon oral dosing, ultimately leading to the prioritization of the series for clinical candidate selection (NVP-HDM201) [1]. In contrast, Nutlin-3a, despite being a widely used tool compound, requires high doses (200 mg/kg twice daily) to achieve in vivo efficacy due to suboptimal pharmacokinetic properties [2].

metabolic stability oral bioavailability lead optimization ADME liver microsomes

Target Selectivity: MDM2 vs. MDM4 Discrimination in the Imidazo-Pyrrolidinone Chemical Series

Although AV-15a's direct MDM4 selectivity data are not publicly reported, its successor NVP-HDM201—which shares the same pyrazolopyrrolidinone core scaffold—exhibits >1,000-fold selectivity for MDM2 over MDM4 . This class-level selectivity is a deliberate design feature rooted in the scaffold's interaction with the MDM2 binding pocket, which is sterically incompatible with the MDM4 binding site [1]. By contrast, Nutlin-3a and idasanutlin show only modest MDM2/MDM4 selectivity (typically <100-fold), which may contribute to differential biological effects given the distinct roles of MDM2 and MDM4 in p53 regulation [2][3].

MDM2 selectivity MDM4 p53 pathway specificity paralog selectivity

Clinical Translational Relevance: AV-15a as the Direct Chemical Precursor to the Phase I/II Candidate NVP-HDM201

AV-15a is explicitly described as the lead compound whose optimization culminated in the nomination of NVP-HDM201 (siremadlin) as a second-generation clinical candidate [1]. NVP-HDM201 has advanced into multiple Phase I/II clinical trials for acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and solid tumors [2][3]. This direct lineage means AV-15a recapitulates the core pharmacophore and target-binding properties of a clinically validated chemical series. By contrast, Nutlin-3a remains exclusively a tool compound with no clinical development path, and AMG-232 (navtemadlin)—despite clinical progression—originates from a structurally unrelated piperidinone series that may exhibit different PK/PD relationships .

clinical candidate NVP-HDM201 lead-to-candidate transition oncology pipeline

AV-15a: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies in MDM2-Amplified or p53 Wild-Type Tumor Xenografts Requiring High Oral Bioavailability

AV-15a is ideally suited for in vivo proof-of-concept studies in SJSA-1 osteosarcoma or other p53 wild-type, MDM2-amplified xenograft models where potent oral tumor growth inhibition is required [1]. Its engineered metabolic stability, which was a primary optimization goal of the pyrazolopyrrolidinone series, enables robust efficacy at oral doses substantially lower than those needed for Nutlin-3a (200 mg/kg BID), reducing compound consumption and cost [1][2]. The compound's GI50 of 11 nM in SJSA-1 cells [1] predicts strong cellular target engagement at pharmacologically achievable concentrations, making it a reliable tool for PK/PD modeling of the MDM2-p53 axis in vivo.

Biochemical and Biophysical Assay Development Requiring a High-Potency MDM2 Reference Inhibitor with a Structurally Defined Binding Mode

AV-15a's IC50 of 0.08 nM in TR-FRET assays [1] and its well-characterized co-crystal structure with MDM2 at 2.00 Å resolution (PDB: 6GGN) [3] make it an excellent positive control for biochemical assay development, high-throughput screening counter-screens, and surface plasmon resonance (SPR) binding studies. Its ~100-fold potency advantage over Nutlin-3a in the same assay format [1][4] permits lower concentrations to be used as a reference standard, minimizing solvent effects and extending the dynamic range of dose-response experiments.

Chemical Biology Studies Requiring a Selective MDM2 Probe to Dissect p53-Dependent vs. MDM4-Mediated Signaling

For experiments designed to isolate MDM2-specific functions from those of the closely related MDM4 paralog, AV-15a's scaffold class offers >1,000-fold selectivity for MDM2 over MDM4—based on data from its clinical successor NVP-HDM201 . This selectivity far exceeds that of Nutlin-3a (~55-fold) and idasanutlin (~83-fold) [5][6], enabling cleaner dissection of MDM2-dependent p53 regulation without the confounding influence of concurrent MDM4 inhibition. This is particularly valuable in co-culture or tumor microenvironment studies where MDM4 expression may be differentially regulated.

Medicinal Chemistry Programs Aiming to Build on a Clinically Validated, Non-Nutlin Scaffold for Next-Generation MDM2 Therapeutics

AV-15a's imidazo-pyrrolidinone scaffold, distinct from the crowded intellectual property space surrounding Nutlin and pyrrolidine-based MDM2 inhibitors, provides a differentiated starting point for medicinal chemistry lead optimization [1][7]. Because AV-15a is the direct precursor to the Phase I/II candidate NVP-HDM201 [1], SAR data generated on this scaffold have immediate translational relevance, reducing the risk that optimized leads will fail due to scaffold-specific metabolic or toxicological liabilities that have plagued other MDM2 inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AV-15a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.